molecular formula C10H8O2 B1499654 1-(Benzofuran-6-yl)ethanone

1-(Benzofuran-6-yl)ethanone

Cat. No. B1499654
M. Wt: 160.17 g/mol
InChI Key: OZSFNSCLJFRYPC-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

To a solution of a mixture of 6-bromobenzofuran and 7-bromobenzofuran (1.12 g, 5.68 mmol) in toluene (19 mL), tetrakistriphenyl phosphine palladium (650 mg, 0.57 mmol) and tributyl(1-ethoxyvinyl)tin (2.11 mL, 6.25 mmol) were added, and the mixture was stirred at 100° C. overnight. The reaction solution was added water at room temperature, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by silica-gel column chromatography (hexane). The title compound (280 mg) was obtained as a yellow crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenyl phosphine palladium
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1.BrC1C2[O:19][CH:18]=[CH:17]C=2C=CC=1.C([Sn](CCCC)(CCCC)C(OCC)=C)CCC.O>C1(C)C=CC=CC=1>[O:8]1[C:4]2[CH:3]=[C:2]([C:18](=[O:19])[CH3:17])[CH:10]=[CH:9][C:5]=2[CH:6]=[CH:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C=CO2)C=C1
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC1=CC=CC=2C=COC21
Name
tetrakistriphenyl phosphine palladium
Quantity
650 mg
Type
reactant
Smiles
Name
Quantity
2.11 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
19 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica-gel column chromatography (hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=CC2=C1C=C(C=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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